molecular formula C15H16Cl2N2O B12493880 N-(2,3-dichlorobenzyl)-N-[2-(2-pyridinyloxy)propyl]amine

N-(2,3-dichlorobenzyl)-N-[2-(2-pyridinyloxy)propyl]amine

Cat. No.: B12493880
M. Wt: 311.2 g/mol
InChI Key: QLIXCNJLFQTWCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2,3-DICHLOROPHENYL)METHYL][2-(PYRIDIN-2-YLOXY)PROPYL]AMINE is an organic compound with a complex structure that includes both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,3-DICHLOROPHENYL)METHYL][2-(PYRIDIN-2-YLOXY)PROPYL]AMINE typically involves multi-step organic reactions. One common method includes the reaction of 2,3-dichlorobenzyl chloride with 2-(pyridin-2-yloxy)propan-1-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

[(2,3-DICHLOROPHENYL)METHYL][2-(PYRIDIN-2-YLOXY)PROPYL]AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.

    Substitution: The aromatic and heterocyclic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

[(2,3-DICHLOROPHENYL)METHYL][2-(PYRIDIN-2-YLOXY)PROPYL]AMINE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which [(2,3-DICHLOROPHENYL)METHYL][2-(PYRIDIN-2-YLOXY)PROPYL]AMINE exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

[(2,3-DICHLOROPHENYL)METHYL][2-(PYRIDIN-2-YLOXY)PROPYL]AMINE can be compared with other similar compounds such as:

    [(2,3-DICHLOROPHENYL)METHYL][3-(PROPAN-2-YLOXY)PROPYL]AMINE: Similar structure but with different substituents on the propyl chain.

    [(2,3-DICHLOROPHENYL)METHYL][2-(PYRIDIN-3-YLOXY)PROPYL]AMINE: Variation in the position of the pyridine ring.

    [(2,3-DICHLOROPHENYL)METHYL][2-(PYRIDIN-4-YLOXY)PROPYL]AMINE: Another positional isomer with different biological activity.

Properties

Molecular Formula

C15H16Cl2N2O

Molecular Weight

311.2 g/mol

IUPAC Name

N-[(2,3-dichlorophenyl)methyl]-2-pyridin-2-yloxypropan-1-amine

InChI

InChI=1S/C15H16Cl2N2O/c1-11(20-14-7-2-3-8-19-14)9-18-10-12-5-4-6-13(16)15(12)17/h2-8,11,18H,9-10H2,1H3

InChI Key

QLIXCNJLFQTWCT-UHFFFAOYSA-N

Canonical SMILES

CC(CNCC1=C(C(=CC=C1)Cl)Cl)OC2=CC=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.